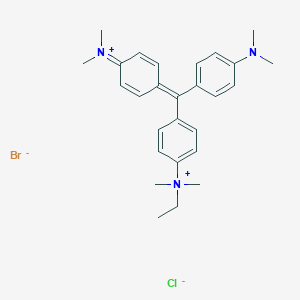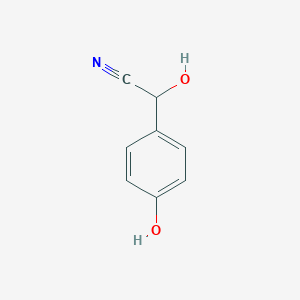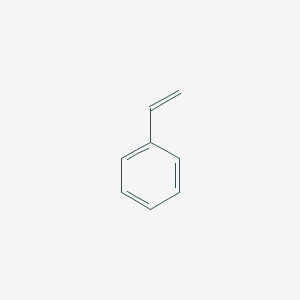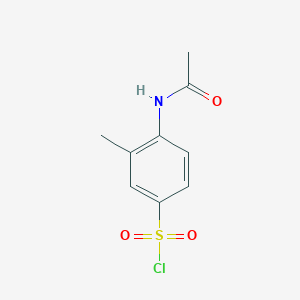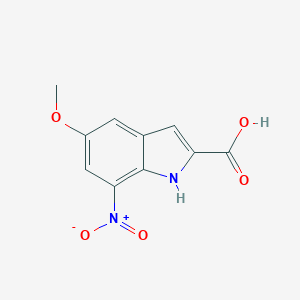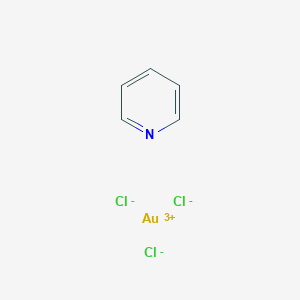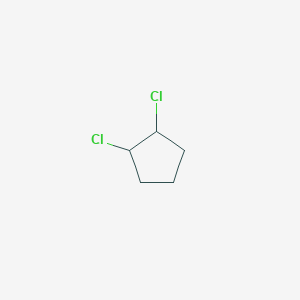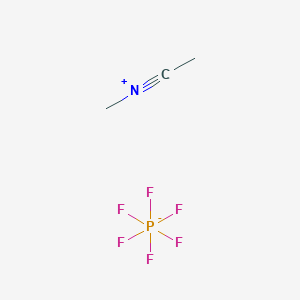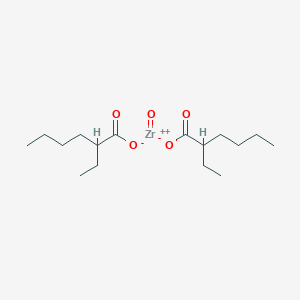
Copper nitrate basic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicopper trihydroxide nitrate, also known as basic copper nitrate, is a chemical compound with the formula Cu₂(NO₃)(OH)₃. It is a light blue or greenish crystalline solid that is insoluble in water but soluble in dilute acids and ammonia. This compound is often encountered in various industrial applications and scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Dicopper trihydroxide nitrate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) nitrate with sodium hydroxide. The reaction proceeds as follows: [ 2 \text{Cu(NO}_3\text{)}_2 + 3 \text{NaOH} \rightarrow \text{Cu}_2(\text{NO}_3)(\text{OH})_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, dicopper trihydroxide nitrate is often produced by the controlled hydrolysis of copper(II) nitrate solutions. The process involves maintaining a specific pH range (typically between 4 and 7) to ensure the formation of the desired product. The reaction is carried out at elevated temperatures to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: Dicopper trihydroxide nitrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper(I) compounds under appropriate conditions.
Substitution: The hydroxide groups in dicopper trihydroxide nitrate can be substituted by other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Solutions of chloride or sulfate salts.
Major Products Formed:
Oxidation: Copper(II) oxide or other higher oxidation state copper compounds.
Reduction: Copper(I) oxide or elemental copper.
Substitution: Copper chloride or copper sulfate.
科学研究应用
Dicopper trihydroxide nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper compounds and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in certain medications.
作用机制
The mechanism of action of dicopper trihydroxide nitrate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s hydroxide groups can form hydrogen bonds with biological molecules, altering their structure and function. Additionally, its nitrate groups can participate in redox reactions, influencing cellular processes .
相似化合物的比较
Dicopper chloride trihydroxide (Cu₂(OH)₃Cl): Similar in structure but contains chloride instead of nitrate.
Copper(II) hydroxide (Cu(OH)₂): Lacks the nitrate group and has different solubility properties.
Copper(II) nitrate (Cu(NO₃)₂): Contains nitrate but lacks the hydroxide groups.
Uniqueness: Dicopper trihydroxide nitrate is unique due to its combination of hydroxide and nitrate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where both basic and oxidizing properties are required .
属性
CAS 编号 |
12158-75-7 |
|---|---|
分子式 |
Cu(NO3)2·3Cu(OH)2 |
分子量 |
480.22 g/mol |
IUPAC 名称 |
copper;hydroxide;nitrate |
InChI |
InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q;-1;/p-1 |
InChI 键 |
NSJLXXYJHBIVIQ-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Cu+2].[Cu+2] |
规范 SMILES |
[N+](=O)([O-])[O-].[OH-].[Cu] |
沸点 |
Sublimes |
颜色/形态 |
Large, blue-green, orthorhombic crystals |
密度 |
2.32 at 68 °F (USCG, 1999) |
熔点 |
238.1 °F (USCG, 1999) 255-256 °C |
Key on ui other cas no. |
3251-23-8 10402-29-6 |
物理描述 |
Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |
溶解度 |
Sol in water, ethyl acetate, dioxane |
同义词 |
copper(II) nitrate cupric nitrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


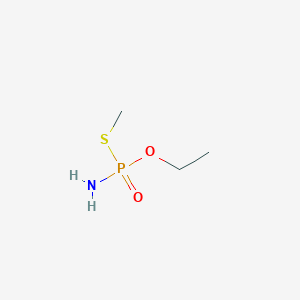
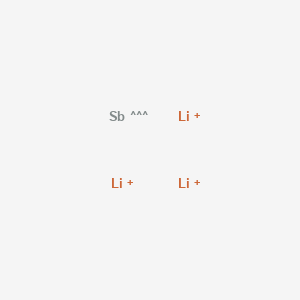
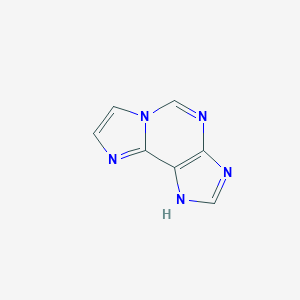
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
